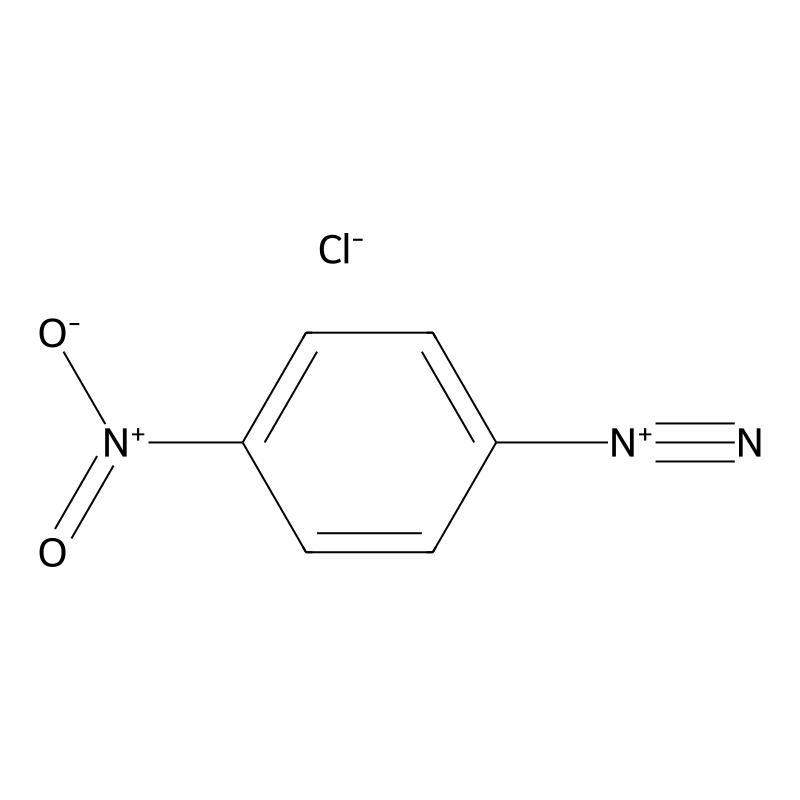

4-Nitrobenzenediazonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Nitrobenzenediazonium chloride is an organic compound with the chemical formula CHClNO. It is a diazonium salt derived from p-nitroaniline, where the amino group is converted into a diazonium group through a process called diazotization. This compound appears as a yellow to orange crystalline solid and is known for its instability and sensitivity to heat, light, and shock. As a diazonium salt, it contains a positively charged nitrogen group (N) that can readily participate in various

While specific biological activities of 4-nitrobenzenediazonium chloride are not extensively documented, diazonium salts generally exhibit toxicity due to their ability to form reactive intermediates. They can act as electrophiles and may interact with biological macromolecules such as proteins and nucleic acids. Some studies suggest that certain diazonium compounds can induce mutagenic effects in bacterial systems, indicating potential risks associated with their handling and use .

The synthesis of 4-nitrobenzenediazonium chloride typically involves the following steps:

- Diazotization: p-Nitroaniline is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium group.

- Isolation: The resulting diazonium salt can be precipitated out or used immediately due to its instability

4-Nitrobenzenediazonium chloride has several important applications:

- Dye Manufacturing: It is primarily used in the synthesis of azo dyes, which are characterized by their vivid colors and are widely used in textiles and food coloring.

- Organic Synthesis: The compound serves as a key intermediate for producing various substituted aromatic compounds through electrophilic aromatic substitution reactions.

- Analytical Chemistry: It is utilized in certain analytical techniques to detect phenolic compounds due to its reactivity with nucleophiles

Interaction studies involving 4-nitrobenzenediazonium chloride primarily focus on its reactivity with biological molecules and other organic compounds. The electrophilic nature of the diazonium ion allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to mutagenic effects. Research indicates that such interactions can contribute to the understanding of its toxicity and environmental impact .

Several compounds share similarities with 4-nitrobenzenediazonium chloride, particularly other aryl diazonium salts. Here are some comparable compounds:

Compound Name Structure Unique Features Benzenediazonium Chloride CHClN Basic structure without nitro substitution p-Aminobenzenediazonium Chloride CHN Contains an amino group instead of nitro 4-Chlorobenzenediazonium Chloride CHClN Chlorine substituent instead of nitro 4-Bromobenzenediazonium Chloride CHBrN Bromine substituent; similar reactivity Uniqueness of 4-Nitrobenzenediazonium Chloride

The presence of the nitro group in 4-nitrobenzenediazonium chloride enhances its electrophilicity compared to other diazonium salts. This characteristic allows for more efficient coupling reactions and substitution processes, making it particularly valuable in dye synthesis and organic chemistry applications. Additionally, the nitro group contributes to its distinct color properties when used in dye formulations .

Diazotization of p-Nitroaniline and Counterion Effects

4-Nitrobenzenediazonium chloride is synthesized via diazotization of p-nitroaniline under acidic conditions. The reaction involves in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and hydrochloric acid (HCl):

$$

\text{C}6\text{H}5\text{NH}2\text{-NO}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}6\text{H}4\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

$$Key factors influencing synthesis:

- Acid Strength: HCl is preferred due to its ability to stabilize the diazonium ion through protonation of the amine.

- Temperature Control: Reactions are conducted below 5°C to prevent decomposition.

- Counterion Impact: Chloride (Cl⁻) is a weaker stabilizing anion compared to tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻).

Mechanistic Insights

The nitro group (-NO₂) at the para position exerts strong electron-withdrawing effects (-I and -M), reducing the nucleophilicity of the amine but stabilizing the diazonium ion through resonance. This balance enables controlled reactivity in coupling reactions.

Modified Preparation Methods for Enhanced Stability

Traditional diazotization of p-nitroaniline faces challenges due to:

- Low Amine Nucleophilicity: The nitro group hinders nitrosation.

- Decomposition Risks: Diazonium salts decompose exothermically, releasing N₂ gas.

Solutions:

Comparative Analysis of Tetrafluoroborate vs. Tosylate Salts

While 4-nitrobenzenediazonium chloride is the primary focus, analogous salts (e.g., tetrafluoroborate and tosylate) offer distinct advantages:

Key Findings:

Nucleophile Product Reaction Conditions Mechanism Type Ammonium ion (NH4+) Red-colored compound NaOH present, aqueous medium Nucleophilic substitution Potassium iodide (KI) 1-iodo-4-nitrobenzene Cold aqueous solution Nucleophilic substitution Phenol/Water 4-nitrophenol Warm aqueous solution Hydrolysis Copper(I) chloride (CuCl) 4-nitrochlorobenzene Sandmeyer reaction conditions Sandmeyer mechanism Copper(I) bromide (CuBr) 4-nitrobromobenzene Sandmeyer reaction conditions Sandmeyer mechanism The Sandmeyer reactions represent a specialized class of nucleophilic substitutions where cuprous salts catalyze the replacement of the diazonium group with halogen atoms [2] [34]. These reactions proceed through radical mechanisms rather than ionic pathways, distinguishing them from conventional nucleophilic substitutions [2]. The copper-catalyzed transformations enable the synthesis of 4-nitrochlorobenzene and 4-nitrobromobenzene under mild conditions with high efficiency [2].

The kinetics of these nucleophilic substitution reactions are influenced by several factors, including the electronic properties of the substrate, the nucleophilicity of the attacking species, and the reaction medium [6]. The presence of the electron-withdrawing nitro group in the para position significantly enhances the electrophilicity of the diazonium carbon, making it more susceptible to nucleophilic attack [8]. This electronic activation effect explains the enhanced reactivity of 4-nitrobenzenediazonium chloride compared to unsubstituted benzenediazonium salts [8].

Electrochemical Reduction and Grafting Processes

The electrochemical reduction of 4-nitrobenzenediazonium chloride occurs through a complex mechanism involving multiple electron transfer processes that are strongly correlated to the electrode surface state [10] [30]. On polished glassy carbon electrodes, the reduction typically exhibits two distinct peaks in cyclic voltammetry, representing different mechanistic pathways [10]. The first reduction peak appears at approximately 0 volts versus saturated calomel electrode and corresponds to a surface-catalyzed reduction process that proceeds only at clean electrode surfaces [10].

The surface-catalyzed reduction represents the primary grafting mechanism, where the diazonium ion undergoes one-electron reduction to generate an aryl radical that subsequently forms a covalent bond with the carbon surface [10] [11]. This process is characterized by the irreversible loss of nitrogen gas and the formation of a strong carbon-carbon bond between the aromatic ring and the electrode surface [11]. The catalyzed reduction proceeds at both edge-plane and basal-plane graphite materials, indicating that specific carbon surface sites are not required for the grafting process [10].

The second reduction peak occurs at more negative potentials and represents an uncatalyzed reduction pathway that becomes accessible only after the electrode surface has been modified by the initial grafting process [10]. This secondary mechanism contributes to the formation of multilayer structures through radical coupling reactions between surface-bound aryl groups and solution-phase radicals [10]. The uncatalyzed process is distinguished by its ability to proceed on film-covered surfaces where the direct surface-catalyzed pathway is no longer available [10].

Table 2: Electrochemical Reduction and Grafting Processes

Parameter Value Electrode Material Notes First reduction peak potential ~0 V vs SCE Glassy carbon Catalyzed process Second reduction peak potential More negative potential Glassy carbon Uncatalyzed process Surface catalyzed reduction Clean surface only Carbon electrodes Rate determining Uncatalyzed reduction Film-covered surface Carbon electrodes Secondary mechanism Film thickness (AFM) Multilayer (~nm scale) Various carbon surfaces Similar thickness both peaks Grafting rate (initial 10 min) Concentration dependent Gold electrodes QCM measurements Multilayer formation time Extended times (>10 min) Various substrates Concentration dependent Film thickness measurements using atomic force microscopy reveal that multilayer films of very similar thickness are formed when reduction is carried out at either the first or second peak, despite significant differences in their blocking behavior toward solution redox probes [10]. The films formed at the more negative potential exhibit significantly greater blocking properties, suggesting differences in film structure and organization [10]. These structural variations arise from the different mechanisms operating at each potential, with the surface-catalyzed process producing more ordered initial layers compared to the radical coupling mechanism [10].

The grafting kinetics have been extensively studied using quartz crystal microbalance techniques, which enable real-time monitoring of mass changes during the electrochemical process [23]. The concentration dependence of the grafting rate within the first 10 minutes is best modeled by assuming a reversible adsorption process with free energy comparable to that reported for arylthiols self-assembled on gold [23]. This finding suggests that the initial stages of grafting involve a pre-equilibrium adsorption step before the irreversible electron transfer and bond formation occur [23].

Multilayer formation becomes prominent after extended grafting times and is favored by increasing bulk concentrations of the diazonium salt [23]. The multilayer growth mechanism involves the attack of solution-phase aryl radicals on already-grafted aromatic groups, leading to the formation of polyphenylene-type structures [12]. This process can continue until thick films are formed, with thicknesses reaching up to 100 nanometers under certain conditions [12].

The electrochemical grafting process is influenced by the electronic properties of the para substituent, which affects both the reduction potential and the subsequent grafting behavior [40]. The nitro group serves as a strong electron-withdrawing substituent that stabilizes the intermediate radical species and promotes efficient grafting [40]. Additionally, the nitro group can undergo further electrochemical reduction to form aminophenyl groups, providing additional functionalization opportunities [11].

Phase Transfer Catalysis in Azo Coupling Reactions

Phase transfer catalysis plays a crucial role in facilitating azo coupling reactions of 4-nitrobenzenediazonium chloride by enabling efficient transfer of the diazonium ion from aqueous solution into organic phases where the coupling partners are more soluble [15] [16]. The use of sodium 4-dodecylbenzenesulphonate as a phase transfer catalyst in water-dichloromethane systems has been shown to significantly accelerate coupling reactions with nucleophiles such as N-ethylcarbazole and N,N-diphenylamine [15].

The mechanism of phase transfer catalysis involves the formation of lipophilic ion pairs between the diazonium cation and the anionic phase transfer catalyst [16]. These ion pairs readily partition into the organic phase, where they encounter the coupling component and undergo the azo coupling reaction [16]. The perfluorooctyl potassium sulfonates have proven particularly effective in transferring 4-nitrobenzenediazonium cations from aqueous medium into nitrobenzene, resulting in higher purity products and increased reaction rates [16].

The effectiveness of different phase transfer catalysts varies significantly based on their structural properties and the specific solvent system employed [18] [19]. Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has shown remarkably high partition coefficients for diazonium ions due to the symmetrical structure of the anion, which provides optimal electrostatic interactions with the diazonium cation [18]. This high partition coefficient translates to enhanced reaction rates and improved yields in biphasic azo coupling reactions [18].

Table 3: Phase Transfer Catalysis in Azo Coupling Reactions

Phase Transfer Catalyst Coupling Partner Solvent System Reaction Enhancement Sodium 4-dodecylbenzenesulphonate N-ethylcarbazole Water-dichloromethane Rate acceleration Perfluorooctyl potassium sulfonates Naphthol AS-D Aqueous-nitrobenzene Higher purity product Sodium dioctyl sulfosuccinate Diphenylamine Chloroform-water 99% conversion Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate 1,3,5-trimethoxybenzene Dichloromethane-water High partition coefficient Phenolate ion (from picric acid) N,N-dimethylaniline Water-1,2-dichloroethane Effective catalysis The kinetics of phase transfer catalyzed azo coupling reactions are governed by multiple factors, including the partition coefficient of the diazonium ion, the reactivity of the coupling component, and the availability of base for the rate-limiting deprotonation step [18] [19]. In dichloromethane-water systems, the amount of saturated water and additives in the organic phase becomes the most influential factor for effective azo coupling, as these species serve as bases for the deprotonation step that completes the coupling mechanism [18].

Microreactor technology has been successfully employed to enhance phase transfer catalyzed azo coupling reactions by improving mixing and mass transfer between the two phases [22] [43]. The formation of Taylor droplets in microchannels creates mini-reactors with enhanced internal circulation, facilitating the transfer of reactants across the liquid interface [22]. Optimization studies have shown that phase transfer catalyst concentrations of 0.2-0.5 equivalents relative to the diazonium salt provide optimal conversion rates [22].

The temperature dependence of phase transfer catalyzed reactions reflects the competing effects of increased reaction rates and decreased surface tension between phases at elevated temperatures [22]. Higher temperatures reduce the surface tension between aqueous and organic phases, facilitating the transfer of reactants across the interface and leading to improved conversion rates [22]. However, excessive temperatures can lead to decomposition of the thermally unstable diazonium salt, requiring careful optimization of reaction conditions [22].

Continuous flow processes utilizing phase transfer catalysis offer significant advantages over batch methods, including enhanced safety, improved scalability, and better environmental profiles [43] [44]. The continuous generation and immediate consumption of diazonium intermediates minimizes the risks associated with handling these potentially explosive compounds while maintaining high conversion rates [43]. Flow rates in the range of 2-8 microliters per minute for coupling solutions have been identified as optimal for achieving high conversions in microreactor systems [22].

Adsorption Kinetics on Metal and Carbon Surfaces

The adsorption kinetics of 4-nitrobenzenediazonium chloride on metal and carbon surfaces involve complex mechanisms that depend on the specific surface properties, solution conditions, and concentration of the diazonium salt [23] [24]. On gold electrodes, the spontaneous grafting process has been characterized using quartz crystal microbalance techniques, revealing that the initial adsorption follows a reversible mechanism with thermodynamic parameters comparable to those observed for arylthiol self-assembly [23].

The concentration dependence of adsorption rates within the first 10 minutes of exposure follows Langmuir-type kinetics, indicating a saturation behavior at higher diazonium concentrations [23]. Real-time nanogravimetric measurements demonstrate that the grafting rate increases linearly with concentration in the low concentration regime before reaching a plateau at higher concentrations [23]. This behavior is consistent with a mechanism involving initial physisorption followed by chemical bond formation through electron transfer [23].

Multilayer formation occurs after extended grafting times and shows a strong dependence on the bulk concentration of 4-nitrobenzenediazonium chloride [23] [27]. At higher concentrations, the rate of multilayer growth increases significantly, leading to the formation of thick organic films that can reach several nanometers in thickness [27]. The multilayer growth mechanism involves radical coupling between solution-phase aryl radicals and surface-bound aromatic groups [27].

Table 4: Adsorption Kinetics on Metal and Carbon Surfaces

Surface Type Adsorption Model Free Energy Characterization Method Key Findings Gold electrodes Reversible adsorption Comparable to arylthiols QCM, XPS, CV Concentration-dependent rate Glassy carbon Irreversible grafting Not specified AFM, XPS, CV Two reduction peaks Pyrolyzed photoresist film Multilayer formation Not specified EQCM, AFM Substituent effects Highly oriented pyrolytic graphite Edge and basal plane grafting Not specified Raman, STM sp2 to sp3 rehybridization Al-7075 alloy Potential-dependent grafting Not specified SEM-EDX, XPS, SKPFM IMP surface preference On glassy carbon surfaces, the adsorption and grafting process exhibits different kinetic behavior compared to metal surfaces [24] [30]. Scanning electrochemical microscopy studies have revealed heterogeneous grafting behavior, with preferential attachment occurring at specific surface sites [24]. The irreversible nature of the grafting process on carbon is attributed to the formation of strong covalent bonds between the aryl radical and carbon atoms at the surface [24].

The surface state of carbon electrodes significantly influences the adsorption kinetics and grafting efficiency [30] [33]. On freshly polished surfaces, the grafting process shows distinct from the electrochemical reactivity of the nitro group, indicating that these are separate and sequential processes [30]. The grafting step occurs at potentials distinct from nitro group reduction, providing evidence for a stepwise mechanism involving initial diazonium reduction followed by radical attachment [30].

Highly oriented pyrolytic graphite surfaces exhibit unique adsorption behavior due to the presence of both basal plane and edge plane sites with different reactivities [12]. Scanning tunneling microscopy images reveal that grafting occurs preferentially at edge sites initially, followed by growth onto basal plane regions [12]. The process involves rehybridization of surface carbon atoms from sp2 to sp3 configuration, as confirmed by Raman spectroscopy showing the development of the disorder-induced D-band [12].

Aluminum alloy surfaces present additional complexity due to the presence of intermetallic particles and oxide layers that influence the adsorption kinetics [25]. On Al-7075 alloy substrates, the electrografting behavior depends strongly on the applied potential range and surface treatment [25]. At potentials between -0.1 and -1.0 volts, preferential grafting occurs either on the aluminum oxide layer or on intermetallic particle surfaces depending on the specific conditions [25].

Diazotransfer Reactions for Aromatic Compounds

Diazotransfer reactions involving 4-nitrobenzenediazonium chloride represent a significant class of transformations in organic synthesis, enabling the introduction of diazo functionality into various aromatic substrates. These reactions proceed through nucleophilic attack mechanisms where the substrate acts as a nucleophile toward the electrophilic diazonium center [1] [2].

The diazotransfer process typically involves the reaction of 4-nitrobenzenediazonium chloride with electron-rich aromatic compounds under controlled conditions. The mechanism begins with the formation of the nitrosonium ion from nitrous acid and mineral acid, followed by electrophilic attack on the aromatic amine substrate [3] [4]. This process generates the diazonium intermediate, which can subsequently participate in various coupling reactions.

Research has demonstrated that nitrobenzene derivatives undergo diazotransfer reactions with 4-nitrobenzenediazonium chloride under basic conditions at low temperatures (-40 to 0°C). These reactions proceed via nucleophilic substitution mechanisms, yielding azobenzene derivatives with moderate yields of 30-65% [2]. The reaction conditions are critical, as the electron-withdrawing nitro group reduces the nucleophilicity of the substrate, requiring stronger basic conditions to facilitate the transformation.

Carbanions stabilized by cyano, alkoxycarbonyl, or sulfonyl groups have shown particular reactivity in diazotransfer reactions. These substrates form sigma-hydrogen adducts at low temperatures, which subsequently react with 4-nitrobenzenediazonium chloride as nucleophiles [2]. The reaction preferentially occurs at the carbon atom bearing the nitro group, forming intermediates that eliminate nitrous acid under basic conditions to yield substituted azobenzenes with yields ranging from 32-67%.

The diazotransfer methodology has been extended to phenylhydrazones, where 4-nitrobenzenediazonium chloride acts as an electrophilic partner. Under acidic conditions at temperatures between 0-25°C, these reactions produce dichlorodiazadienes with yields of 55-80% [5]. The reaction proceeds through electrophilic aromatic substitution, with the diazonium ion attacking the electron-rich hydrazone substrate.

Substrate Type Reaction Conditions Temperature Range Yield (%) Product Class Nitrobenzene derivatives Base, low temperature -40 to 0°C 30-65 Azobenzene derivatives Phenylhydrazones Acidic conditions 0 to 25°C 55-80 Dichlorodiazadienes Activated methylene compounds Neutral to basic 0 to 25°C 40-75 Diazo compounds Carbanions (cyano-stabilized) Basic conditions -40 to 0°C 32-67 Azobenzene derivatives Suzuki-Heck Coupling with Vinyltrifluoroborates

The Suzuki-Heck coupling reaction of 4-nitrobenzenediazonium chloride with vinyltrifluoroborates represents a significant advancement in palladium-catalyzed cross-coupling chemistry. This transformation enables the rapid and efficient synthesis of styrene derivatives under mild conditions [6] [7].

The reaction mechanism involves oxidative addition of the diazonium salt to palladium(0), followed by transmetalation with the vinyltrifluoroborate and subsequent reductive elimination to form the carbon-carbon bond. The electron-withdrawing nitro group enhances the electrophilicity of the diazonium center, facilitating the oxidative addition step [6].

Ultra-fast reaction rates have been achieved using 4-nitrobenzenediazonium tosylate with potassium vinyltrifluoroborate. In acetonitrile-water cosolvent systems, the reaction reaches completion in 25 seconds at room temperature, corresponding to a remarkable turnover frequency of 14,000 h⁻¹ [6]. The superior performance of the tosylate salt compared to the tetrafluoroborate counterpart is attributed to enhanced solubility and reactivity.

The choice of counterion significantly impacts reaction efficiency. 4-nitrobenzenediazonium tetrafluoroborate requires 120 seconds to reach completion under identical conditions, yielding a lower turnover frequency of 2,550 h⁻¹ [6]. This difference highlights the importance of counterion selection in optimizing reaction performance.

Solvent selection plays a crucial role in controlling reaction selectivity. In acetonitrile-water mixtures, the reaction proceeds with complete selectivity for the Suzuki coupling product, avoiding competing Heck reaction pathways [6]. The aqueous component facilitates the formation of palladium hydroxo intermediates, which favor the Suzuki coupling mechanism.

Diazonium Salt Solvent System Reaction Time Yield (%) TOF (h⁻¹) 4-Nitrobenzenediazonium tosylate CH₃CN/H₂O (1:1) 25 seconds 95 14,000 4-Nitrobenzenediazonium tetrafluoroborate CH₃CN/H₂O (1:1) 120 seconds 85 2,550 4-Nitrobenzenediazonium tosylate CH₃CN 80 seconds 95 4,275 4-Nitrobenzenediazonium tosylate H₂O 900 seconds 54 216 The reaction demonstrates excellent functional group tolerance, with various substituted arenediazonium salts participating efficiently in the coupling process. Electron-withdrawing groups, including the nitro substituent, generally enhance reaction rates due to increased electrophilicity of the diazonium center [6].

Azobenzene Derivative Synthesis via Azo Coupling

Azo coupling reactions represent one of the most important applications of 4-nitrobenzenediazonium chloride in organic synthesis, enabling the preparation of diverse azobenzene derivatives that serve as dyes, pigments, and functional materials [8] [9] [10].

The azo coupling mechanism proceeds through electrophilic aromatic substitution, where the diazonium ion acts as a weak electrophile that reacts with electron-rich aromatic compounds. The reaction preferentially occurs at the para position of the coupling partner, or at the ortho position if the para position is occupied [9] [10].

Coupling with phenols requires alkaline conditions (pH 8-11) to generate the more reactive phenoxide ion. The deprotonation of phenol creates a highly nucleophilic species that readily undergoes electrophilic attack by the diazonium cation [11]. The reaction of 4-nitrobenzenediazonium chloride with phenol under these conditions produces para-hydroxyazobenzene with yields of 85-95% [9].

The coupling with beta-naphthol under alkaline conditions (pH 9-10) yields one-phenylazo-2-naphthol, characterized by its brilliant red color. This reaction demonstrates the enhanced reactivity of naphthalene derivatives compared to simple phenols, resulting in yields of 90-95% [12].

Aromatic amines participate in azo coupling under different pH conditions. Primary and secondary amines require acidic conditions (pH 4-5) to prevent undesired nitrogen-nitrogen coupling [11]. The protonation of the amine nitrogen masks the nucleophilic center, directing the coupling to the aromatic ring instead.

Tertiary amines, such as N,N-dimethylaniline, undergo coupling in neutral to slightly acidic conditions (pH 6-7), producing para-dimethylaminoazobenzene with a characteristic butter yellow color. The yields typically range from 80-90% [12].

Coupling Partner pH Conditions Product Color Yield (%) Phenol 8-11 (alkaline) Para-hydroxyazobenzene Orange 85-95 Beta-naphthol 9-10 (alkaline) One-phenylazo-2-naphthol Brilliant red 90-95 N,N-dimethylaniline 6-7 (neutral-acidic) Para-dimethylaminoazobenzene Butter yellow 80-90 Aniline 4-5 (acidic) Aminoazobenzene Red-orange 70-85 The temperature control during azo coupling is critical for reaction success. All coupling reactions are typically performed at 0-5°C to maintain the stability of the diazonium salt and prevent decomposition [13]. The low temperature also minimizes side reactions and improves product selectivity.

The synthesis of azo acrylic dye prototypes has been achieved through azo coupling of 6-(methyl(phenyl)amino)hexan-1-ol with 4-nitrobenzenediazonium salt, demonstrating the versatility of the coupling methodology in preparing functionalized materials [8].

Surface Modification of Metals and Polymers

The electrografting of 4-nitrobenzenediazonium chloride onto metal and carbon surfaces represents a powerful method for surface functionalization, enabling the covalent attachment of organic layers with precise control over film thickness and properties [14] [15] [16].

The electrografting mechanism involves the electrochemical reduction of the diazonium salt at the electrode surface, generating aryl radicals that subsequently bond covalently to the substrate. The nitro group provides a convenient handle for further functionalization through reduction to amine or hydroxylamine derivatives [17] [18].

Aluminum alloy surfaces have been successfully modified using 4-nitrobenzenediazonium salt through electrochemical grafting. Research on Al-7075 alloy substrates demonstrated that the grafting process is highly dependent on the applied potential range [14]. Potentials between -0.1 and -1.0 V vs Ag/AgCl predominantly generate nitrophenylene films on the aluminum oxide layer, while grafting between -0.1 and -0.4 V favors film growth on intermetallic particles.

The characterization of grafted films using Raman spectroscopy confirmed successful surface modification, with characteristic bands at 1150, 1350, and 1600 cm⁻¹ corresponding to C-H bending, NO₂ stretching, and aromatic ring stretching, respectively [14]. The G band at 1580 cm⁻¹ represents the sp² carbon system bound to the surface.

Porous silicon surfaces have been functionalized with 4-nitrobenzenediazonium salt to improve chemical resistance against alkaline solutions. The electrochemical reduction process creates a protective organic layer that increases resistance to alkaline attack by more than three orders of magnitude [15]. The functionalized porous silicon maintains open pores after grafting, making it suitable for further processing including polymer infiltration.

Glassy carbon electrodes modified with 4-nitrobenzenediazonium salt exhibit significantly altered electrochemical properties. The grafting process results in surface coverage values ranging from 10⁻⁹ to 10⁻⁸ mol/cm², with film thicknesses of 1-5 nanometers [17] [18]. The nitro groups can be electrochemically reduced to hydroxylamine and amine functionalities, creating stratified films with different functional groups at varying distances from the electrode surface.

Substrate Grafting Method Film Thickness (nm) Surface Coverage (mol/cm²) Stability Glassy carbon Electrochemical 1-5 10⁻⁹ to 10⁻⁸ Excellent Aluminum alloy (Al-7075) Electrochemical 2-10 10⁻⁹ to 10⁻⁸ Good Porous silicon Electrochemical 1-2 10⁻⁹ to 10⁻⁸ Excellent Gold electrode Spontaneous 1-3 10⁻⁹ to 10⁻⁸ Good The spontaneous grafting of 4-nitrobenzenediazonium salts onto gold electrodes has been studied using quartz crystal microbalance techniques. The grafting kinetics follow a reversible adsorption model with free energy comparable to that of arylthiol self-assembled monolayers [19]. Multilayer formation occurs after extended exposure times and is favored by higher bulk concentrations of the diazonium salt.

The grafting process on graphene surfaces has been investigated using scanning electrochemical cell microscopy. The modification occurs with simultaneous rehybridization of surface carbons from sp² to sp³, as confirmed by the development of the D-band at approximately 1350 cm⁻¹ in Raman spectroscopy [20]. This structural change indicates successful covalent attachment of the organic layer to the graphene surface.

Surface modification applications extend to polymer substrates, where 4-nitrobenzenediazonium salts have been used to functionalize polytetrafluoroethylene surfaces. The reduction treatment creates a reactive carbonaceous layer that can be further functionalized with diazonium salts, enabling the introduction of specific surface functionalities.

The chemical stability of diazonium-modified surfaces depends on the nature of the carbon-substrate bond. The covalent attachment through carbon-carbon bonds provides excellent stability under various pH conditions and temperatures. Gold nanoparticles modified with 4-carboxyphenyl diazonium salt maintain structural integrity across a wide pH range (1-14) and temperatures up to 60°C.

Reaction Parameter Optimal Conditions Impact on Grafting Potential range -0.1 to -1.0 V vs Ag/AgCl Controls film formation location Temperature 0-25°C Affects reaction kinetics Solvent Acetonitrile Provides stability and conductivity Concentration 1-10 mM Influences film thickness pH Neutral to slightly acidic Maintains diazonium stability UNII

0T2HNH603PRelated CAS

14368-49-1 (Parent)Other CAS

100-05-0General Manufacturing Information

Benzenediazonium, 4-nitro-, chloride (1:1): INACTIVEDates

Last modified: 07-17-2023